molecular formula C20H19BrO4 B2610301 Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308295-90-1

Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2610301
CAS No.: 308295-90-1
M. Wt: 403.272
InChI Key: NEQSUPAJWOSROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran derivative, which is a type of aromatic organic compound. It has a bromo group (Br), a methoxy group (OCH3), and an ethyl ester group (COOC2H5) attached to the benzofuran ring . The presence of these functional groups could potentially influence the compound’s reactivity and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran ring, with the bromo, methoxy, and ethyl ester groups attached at specific positions. The exact structure would depend on the positions of these substituents on the benzofuran ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group. The ethyl ester group could potentially undergo hydrolysis, transesterification, and other reactions typical of esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase the compound’s density and boiling point, while the methoxy and ethyl ester groups could influence its solubility .

Scientific Research Applications

Synthesis and Biological Activities

Benzofuran derivatives have been synthesized and characterized for their potential biological activities. For example, the synthesis of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, has been explored for their in vitro anti-HIV activities. These compounds were tested for their ability to inhibit HIV-1 and HIV-2 replication in cell culture, with some derivatives showing promising results at non-toxic concentrations (Mubarak et al., 2007).

Crystal and Molecular Structure Studies

The crystal and molecular structures of related compounds have been reported to provide insights into their chemical characteristics and potential for further chemical modifications. Studies on the crystal and molecular structures of benzofuran derivatives have been conducted to understand their stability and reactivity for applications in chemical synthesis and drug design (Kaur et al., 2012).

Analgesic and Pharmacological Investigations

Research has also focused on the synthesis of benzofuran derivatives for evaluating their analgesic and pharmacological properties. For instance, some substituted 1-benzofurans and 1-benzothiophenes were synthesized and found to exhibit considerable analgesic activity, highlighting the potential of benzofuran derivatives in developing new analgesic agents (Rádl et al., 2000).

Antimicrobial Screening

Benzofuran derivatives have been synthesized and screened for their antimicrobial activities. This includes the development of benzofuran aryl ureas and carbamates with reported biological importance, demonstrating the role of these compounds in antimicrobial research (Kumari et al., 2019).

Antituberculosis Study

The antituberculosis activities of benzofuran compounds have been investigated, with some derivatives showing potential as chelating agents and possessing significant biological activities against tuberculosis. This highlights the relevance of benzofuran derivatives in the search for new antituberculosis drugs (Thorat et al., 2016).

Mechanism of Action

Future Directions

The study and application of benzofuran derivatives is a vibrant field, with potential uses in pharmaceuticals, agrochemicals, and materials science . This specific compound could potentially be explored for such applications.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-8-6-5-7-12(14)2/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSUPAJWOSROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.